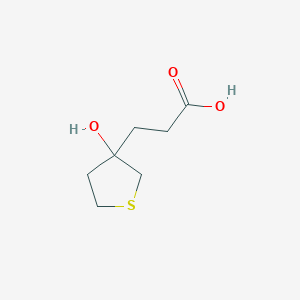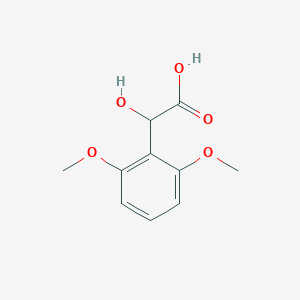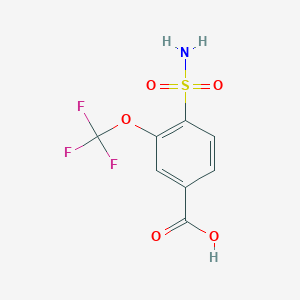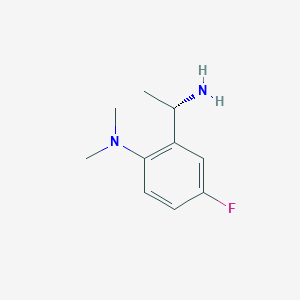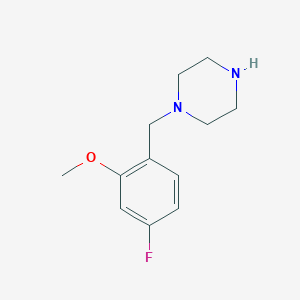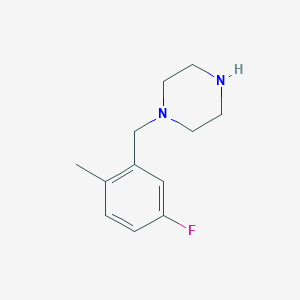
1-(5-Fluoro-2-methylbenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Fluoro-2-methylbenzyl)piperazine is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a fluorine atom and a methyl group attached to the benzyl moiety, which is further connected to the piperazine ring.
Méthodes De Préparation
The synthesis of 1-(5-Fluoro-2-methylbenzyl)piperazine can be achieved through several routes. One common method involves the reaction of 5-fluoro-2-methylbenzyl chloride with piperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often utilize automated systems to ensure consistency and efficiency in large-scale production .
Analyse Des Réactions Chimiques
1-(5-Fluoro-2-methylbenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(5-Fluoro-2-methylbenzyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structural features make it a candidate for developing new therapeutic agents.
Industry: The compound is used in the development of specialty chemicals and materials. .
Mécanisme D'action
The mechanism of action of 1-(5-Fluoro-2-methylbenzyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways depend on the specific application and biological context .
Comparaison Avec Des Composés Similaires
1-(5-Fluoro-2-methylbenzyl)piperazine can be compared with other piperazine derivatives, such as:
1-Benzylpiperazine: Lacks the fluorine and methyl groups, resulting in different chemical and biological properties.
1-(4-Methylbenzyl)piperazine: Similar structure but with the methyl group in a different position, affecting its reactivity and interactions.
1-(3-Fluorobenzyl)piperazine:
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their influence on its properties and applications.
Propriétés
Formule moléculaire |
C12H17FN2 |
|---|---|
Poids moléculaire |
208.27 g/mol |
Nom IUPAC |
1-[(5-fluoro-2-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C12H17FN2/c1-10-2-3-12(13)8-11(10)9-15-6-4-14-5-7-15/h2-3,8,14H,4-7,9H2,1H3 |
Clé InChI |
SJWSFXCZGCZUGO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)F)CN2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


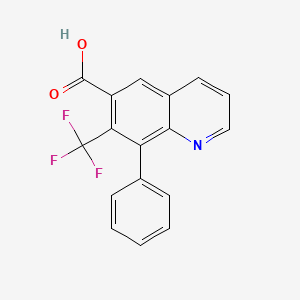
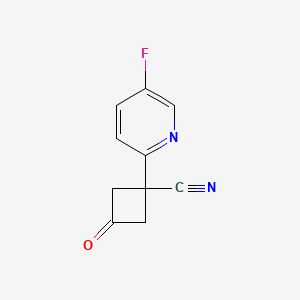
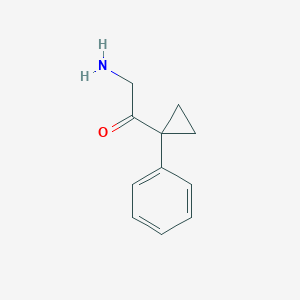
![2-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B13534080.png)
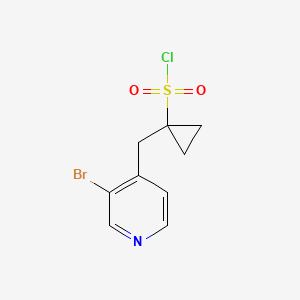
![1-[(2-Methoxy-3-pyridinyl)methyl]cyclopropanamine](/img/structure/B13534084.png)
